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An In-depth Technical Guide on the Core Biological Functions and Activities of Enterovirus 71
(EV71) Proteins

Introduction

Enterovirus 71 (EV71) is a non-enveloped, single-stranded positive-sense RNA virus belonging
to the Picornaviridae family. It is a major causative agent of hand, foot, and mouth disease
(HFMD) and can also lead to severe neurological complications. The viral genome is translated
into a single polyprotein that is subsequently cleaved by viral proteases into four structural
proteins (VP1-VP4) and seven non-structural proteins (2A, 2B, 2C, 3A, 3B, 3C, and 3D).[1][2]
These proteins play crucial roles in the viral life cycle, including receptor binding, replication,
and evasion of the host immune system.[1][3] This guide provides a detailed overview of the
biological functions and activities of these core EV71 proteins.

Structural Proteins: The Viral Capsid

The structural proteins VP1, VP2, VP3, and VP4 assemble to form the icosahedral capsid of
the virus.[1][3] This capsid protects the viral RNA genome.

e VP1, VP2, and VP3: These proteins are exposed on the capsid surface.[1] VP1 is the
primary protein involved in binding to host cell receptors, such as Scavenger Receptor Class
B Member 2 (SCARB2) and P-selectin glycoprotein ligand-1 (PSGL-1), which initiates viral
entry.[2][4] VP1, VP2, and VP3 all contain immunologically reactive epitopes, with VP1
inducing the majority of neutralizing antibodies.[2]

e VP4: This protein is located on the inner surface of the viral capsid.[1][2]
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Molecular Weight

Protein Location Primary Function
(kDa)
) Receptor Binding,
VP1 33 Capsid Surface ] o
Major Antigenic Site
. Capsid Assembly,
VP2 28 Capsid Surface S
Antigenic Site
) Capsid Assembly,
VP3 27 Capsid Surface S
Antigenic Site
VP4 8 Inner Capsid Capsid Stability

Non-Structural Proteins: Orchestrators of Viral
Replication and Pathogenesis

The non-structural proteins of EV71 are essential for viral replication, manipulation of host

cellular processes, and evasion of the host's immune response.

2A Protease (2Apro)

The 2A protein is a cysteine protease that plays a multifaceted role in the viral life cycle.[5]

» Polyprotein Processing: 2Apro cleaves the viral polyprotein at the junction between VP1 and
2A.[4]

e Host Protein Synthesis Inhibition: It cleaves the eukaryotic initiation factor 4G (elF4G), which
is crucial for cap-dependent translation of host mMRNAs.[4][6] This shutdown of host protein
synthesis allows the virus to prioritize the translation of its own RNA.

e Immune Evasion: 2Apro is a key player in counteracting the host's innate immune response.
It has been shown to cleave MAVS (Mitochondrial Antiviral-Signaling protein), a critical
adaptor protein in the RIG-I-like receptor (RLR) pathway, thereby inhibiting the production of
type | interferons.[7] It also cleaves Type | interferon-a/3 receptor 1 (IFNAR1) to block
interferon signaling.[1][5]
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Induction of Apoptosis: Expression of 2Apro alone can induce apoptosis, which may facilitate
the release of viral progeny.[4][6]

Transcriptional Activity: Interestingly, 2Apro also exhibits transcriptional activation activity in
yeast, a function that is independent of its protease activity and may play a role in viral
replication or pathogenesis.[8]

2B and 2C Proteins

2B Protein: This small hydrophobic protein is an ion channel protein that alters the
permeability of host cell membranes.[2][5] This disruption of ion homeostasis is thought to
facilitate viral replication and release. The 2B protein also localizes to the mitochondria and
can induce apoptosis by interacting with the pro-apoptotic protein Bax.[1][5]

2C Protein: The 2C protein is an NTPase that is involved in the formation of viral replication
vesicles.[2] It also possesses RNA-binding capabilities.

3A, 3B, and 3C Proteins

3A Protein: The 3A protein is a membrane-associated protein that plays a role in the
formation of the viral replication complex. It interacts with the host protein ACBD3 to recruit
P14KB, a lipid kinase, to the sites of viral RNA replication.[1][3]

3B Protein (VPgQ): This small protein, also known as VPg (viral protein genome-linked), is
covalently attached to the 5' end of the viral RNA and acts as a primer for RNA synthesis by
the viral polymerase.[2]

3C Protease (3Cpro): Along with 2Apro, the 3C protease is the other key viral protease. It is
a cysteine protease responsible for most of the cleavages of the viral polyprotein.[9][10] The
3Cpro is also a major antagonist of the host's innate immune response. It can cleave several
host proteins involved in antiviral signaling, including RIG-I and TRIF, to inhibit the production
of type | interferons.[11][12] Furthermore, 3Cpro can induce apoptosis.[13]

3D Polymerase (3Dpol)

The 3D protein is the viral RNA-dependent RNA polymerase (RdRp). It is responsible for

replicating the viral RNA genome.[2]
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Signaling Pathways Modulated by EV71 Proteins

EV71 infection triggers and modulates a variety of host cell signaling pathways to create a
favorable environment for its replication and to evade the immune response.[14]

Inhibition of Type I Interferon Production

A primary strategy of EV71 is the suppression of type | interferon (IFN) production, a critical
component of the innate antiviral response. The viral proteases 2Apro and 3Cpro are central to
this process.
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Caption: EV71 proteases 2Apro and 3Cpro inhibit Type | IFN production by cleaving MAVS and
RIG-I.

Activation of MAPK and PI3K/Akt Pathways

EV71 infection has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and
PI13K/Akt signaling pathways.[14][15] Activation of these pathways can promote viral replication
and inhibit apoptosis early in the infection, thus ensuring the production of viral progeny.[15][16]
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Caption: EV71 activates MAPK and PI3K/Akt pathways to promote viral replication and inhibit
apoptosis.

Experimental Protocols

The study of EV71 proteins involves a variety of molecular and cellular biology techniques.

In Vitro Cleavage Assay for Viral Proteases

This assay is used to determine if a viral protease, such as 2Apro or 3Cpro, can directly cleave
a specific host protein.

e Protein Expression and Purification: The viral protease (e.g., 2Apro) and the potential
substrate protein (e.g., MAVS) are expressed, often as recombinant proteins in E. coli or in
vitro transcription/translation systems, and purified.

 Incubation: The purified protease and substrate are incubated together in a suitable reaction
buffer for a defined period at an optimal temperature.

e Analysis: The reaction mixture is then analyzed by SDS-PAGE and Western blotting using an
antibody specific to the substrate protein. A cleavage product will appear as a smaller band
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compared to the full-length protein in the control lane (substrate without protease).

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions within the cell.

Cell Lysis: Cells infected with EV71 or transfected to express a viral protein of interest are
lysed to release cellular proteins.

Immunoprecipitation: An antibody specific to the viral "bait" protein is added to the cell lysate
and incubated to allow the antibody to bind to its target. Protein A/G beads are then added to
pull down the antibody-protein complexes.

Washing: The beads are washed to remove non-specifically bound proteins.

Elution and Analysis: The bound proteins are eluted from the beads and analyzed by
Western blotting using an antibody against the suspected interacting "prey" protein.

Reporter Gene Assay for Signaling Pathway Activity

This assay measures the activity of a specific signaling pathway.

o Transfection: Cells are co-transfected with a reporter plasmid and a plasmid expressing the
viral protein of interest. The reporter plasmid contains a promoter element that is responsive
to a specific transcription factor in the pathway of interest (e.g., an IFN-3 promoter driving
luciferase expression)

Stimulation/Infection: The cells may be stimulated with an inducer of the pathway or infected
with EV71.

Lysis and Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g.,
luciferase) is measured using a luminometer. A decrease in reporter activity in the presence
of the viral protein indicates inhibition of the pathway.
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Caption: Common experimental workflows for studying EV71 protein interactions and pathway
modulation.

Conclusion

The proteins of Enterovirus 71 are highly evolved to ensure the successful replication and
propagation of the virus. They function in a coordinated manner to take over the host cell's
machinery, replicate the viral genome, assemble new virions, and dismantle the host's antiviral
defenses. A thorough understanding of the biological functions and activities of each viral
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protein is essential for the development of effective antiviral therapies and vaccines against
EV71.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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